16-Hydroxycleroda-3,13-dien-15,16-olide is a clerodane diterpene compound recognized for its diverse pharmacological properties, particularly in cancer therapy. This compound has garnered attention due to its potential as an anti-cancer agent and its ability to induce apoptosis in various cancer cell lines. It is derived from natural sources and exhibits significant biological activity, making it a subject of extensive research.
This compound is primarily extracted from plants belonging to the family Lamiaceae, particularly from species like Clerodendrum and Salvia. Its isolation from these natural sources has been documented in various studies, highlighting its therapeutic potential and biological significance.
16-Hydroxycleroda-3,13-dien-15,16-olide is classified as a diterpene. Diterpenes are a class of terpenes consisting of four isoprene units, resulting in a structure that often includes multiple rings. This compound falls under the broader category of natural products, which are organic compounds produced by living organisms.
The synthesis of 16-hydroxycleroda-3,13-dien-15,16-olide can be achieved through several methods, including total synthesis and extraction from natural sources. Notably, total synthesis has been successfully performed to confirm its structure and stereochemistry.
The synthetic process often involves key reactions such as cyclization and functionalization, utilizing reagents that facilitate the formation of the desired hydroxyl and olefinic groups. The stereochemical configurations are crucial for the biological activity of the compound.
The molecular structure of 16-hydroxycleroda-3,13-dien-15,16-olide features a complex arrangement typical of clerodane diterpenes. It consists of multiple rings with specific functional groups that contribute to its biological properties.
16-Hydroxycleroda-3,13-dien-15,16-olide undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
These reactions are typically carried out under controlled conditions using appropriate catalysts or reagents to ensure selectivity and yield.
The mechanism of action of 16-hydroxycleroda-3,13-dien-15,16-olide involves multiple pathways leading to apoptosis in cancer cells:
Studies have shown that treatment with this compound leads to significant changes in gene expression related to stress response and apoptosis, further confirming its role as a therapeutic agent against cancer .
Relevant analyses indicate that these properties play significant roles in determining the bioavailability and efficacy of the compound when utilized therapeutically.
16-Hydroxycleroda-3,13-dien-15,16-olide has several scientific applications:
CD predominantly executes apoptosis via the intrinsic mitochondrial pathway, characterized by reactive oxygen species (ROS) burst, mitochondrial membrane permeabilization, cytochrome c release, and caspase activation.
CD triggers a rapid and sustained elevation of intracellular ROS, functioning as a critical upstream event in apoptosis initiation. In bladder cancer (T24) and renal cell carcinoma (786-O, A-498) models, CD treatment (10–40 μM) induced a 1.5- to 3.0-fold increase in ROS within 8 hours, quantified using 2′,7′-dichlorofluorescin diacetate fluorescence. ROS overproduction correlated with depleted antioxidant defenses (e.g., reduced glutathione) and oxidative damage to lipids and DNA. Pre-treatment with the ROS scavenger N-acetyl cysteine (NAC) reversed CD-mediated cytotoxicity by 60–80%, confirming ROS as a pivotal mediator of apoptosis [2] [5] [6].
Table 1: CD-Induced ROS Generation Across Cancer Models
Cancer Model | CD Concentration (μM) | ROS Increase (Fold vs. Control) | NAC Reversal Efficacy |
---|---|---|---|
Bladder (T24) | 30 | 1.5 | 75% |
Renal (786-O) | 40 | 2.2 | 80% |
Renal (A-498) | 40 | 3.0 | 65% |
CD disrupts mitochondrial membrane potential (ΔΨm), facilitating cytochrome c translocation to the cytosol. In T24 bladder cancer and A-498 renal carcinoma cells, CD (20–40 μM) reduced ΔΨm by 50–70%, measured via rhodamine 123 and JC-1 staining. This was concomitant with cytosolic cytochrome c elevation (2.5-fold) and subsequent activation of caspase-3. Cleaved caspase-3 subunits (17/19 kDa) increased by 3.0-fold, while caspase-9 activation initiated the apoptosome cascade. Pharmacological caspase inhibition (Z-VAD-FMK) attenuated CD-induced apoptosis by 60%, underscoring caspase-dependence [1] [4] [6].
CD transcriptionally and post-translationally reprograms Bcl-2 family dynamics to favor mitochondrial permeabilization. In renal and bladder cancer cells, CD downregulated anti-apoptotic Bcl-2 (60–70%) and heat shock protein 70 (40–50%) while upregulating pro-apoptotic Bax (2.0–2.5-fold). The resultant increase in Bax/Bcl-2 ratio (4.0-fold in A-498 cells) directly promoted mitochondrial outer membrane permeabilization, enabling cytochrome c efflux. p53 stabilization augmented this imbalance by transactivating Bax and repressing Bcl-2 transcription [1] [2] [5].
While CD’s primary apoptotic route is mitochondrial-dependent, emerging evidence suggests crosstalk with extrinsic pathways. In renal cell carcinoma, CD suppressed nuclear factor kappa B activation, potentially attenuating survival signals downstream of death receptors (e.g., tumor necrosis factor receptor). However, direct ligand-mediated activation of death receptors (e.g., Fas/CD95, TRAIL-R) by CD remains uncharacterized. Indirect extrinsic pathway engagement may occur via p53-mediated Fas upregulation or ROS-induced JNK/ceramide signaling [9].
CD induces DNA fragmentation through caspase-mediated cleavage of poly (ADP-ribose) polymerase-1, a DNA repair enzyme. In T24 bladder and 786-O renal carcinoma cells, CD (20–40 μM) elevated cleaved Poly (ADP-Ribose) Polymerase-1 (89 kDa fragment) by 2.5–3.0-fold within 24 hours, coinciding with γH2A.X phosphorylation (a double-strand break marker). This irreversible DNA damage response synergized with cell cycle arrest to enforce apoptotic commitment. Poly (ADP-Ribose) Polymerase-1 inactivation also impeded DNA repair, amplifying genomic instability [1] [4] [6].
CD exhibits lineage-specific apoptotic potency, influenced by differential expression of molecular targets.
Table 2: Apoptotic Sensitivity of Cancer Lineages to CD Treatment
Cancer Lineage | Cell Model | Key Apoptotic Mechanisms | IC50 (24 h, μM) |
---|---|---|---|
Renal (ccRCC) | 786-O, A-498 | Mitochondrial ROS, caspase-3 activation, p53 induction | 20–30 |
Bladder | T24 | EGFR/HIF-1α/VEGF inhibition, Bax/Bcl-2 dysregulation | 15–25 |
Leukemia | K562 (CML) | PRC2 complex deregulation, histone methylation changes | 10–15 |
Oral Squamous Cell | SAS, OECM-1 | Autophagic cell death, focal adhesion kinase inhibition | 15–20 |
Renal cell carcinoma models demonstrated G2/M arrest and anoikis due to focal adhesion disassembly [1] [9]. Bladder carcinoma cells exhibited G0/G1 arrest via p53/p21 activation and epidermal growth factor receptor pathway suppression [2] [4]. In chronic myeloid leukemia (K562), CD downregulated polycomb repressive complex 2 components (EZH2, SUZ12), derepressing pro-apoptotic genes via altered histone H3 lysine 27 trimethylation [7] [8].
CD’s pro-apoptotic efficacy translates to in vivo settings. In murine xenografts of renal cell carcinoma (786-O cells), intraperitoneal CD administration (10 mg/kg/day, 21 days) reduced tumor volume by 60–70% versus controls. Immunohistochemistry revealed elevated cleaved caspase-3 (3.0-fold) and terminal deoxynucleotidyl transferase dUTP nick end labeling positivity (40–50% of cells), confirming apoptosis as the primary tumor regression mechanism. Tumor proteomics identified downregulation of phospho-protein kinase B, phospho-mammalian target of rapamycin, and hypoxia-inducible factor 2α, consistent with in vitro signaling inhibition [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7